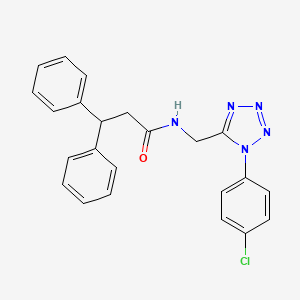

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Beschreibung

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a propanamide linker connected to two phenyl groups. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals . The diphenylpropanamide backbone may contribute to lipophilicity, impacting membrane permeability and pharmacokinetics.

Eigenschaften

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWNZLILDPTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Tetrazole Ring to the Diphenylpropanamide Moiety: This step involves the reaction of the tetrazole derivative with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has shown promise as a potential therapeutic agent due to its biological activity. Research indicates that compounds with similar structures can interact with various biological targets, influencing enzyme activity and receptor signaling pathways.

2. Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The nitro and sulfonamide groups are particularly associated with antibacterial effects, making it a candidate for developing new antibiotics.

3. Antidiabetic Effects

Some derivatives of this compound have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This suggests potential applications in managing diabetes by regulating blood sugar levels.

4. Chemical Synthesis

In synthetic chemistry, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various reactions such as oxidation and substitution, facilitating the development of novel compounds.

Case Studies

Case Study 1: Antimicrobial Studies

In vitro assays have shown that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide exhibits significant antimicrobial activity against various pathogens. The presence of the tetrazole ring contributes to its bioactivity.

Case Study 2: Enzyme Inhibition

Molecular docking studies indicate that the compound can effectively bind to active sites of enzymes involved in diabetes management. This suggests its potential as a therapeutic agent for controlling glucose levels.

Synthesis and Characterization

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of 4-chlorophenylhydrazine with sodium azide.

- Coupling Reaction : The final assembly involves coupling with diphenylpropanamide under basic conditions.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have highlighted the importance of functional groups in modulating biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like nitro enhances enzyme inhibition.

- Substituents on the Tetrazole Ring : Variations can significantly affect pharmacokinetics and pharmacodynamics.

Toxicity and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has favorable properties with low toxicity and good solubility characteristics.

Wirkmechanismus

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features:

- Tetrazole Core : The tetrazole ring is shared with ARBs (e.g., valsartan, losartan) and nitramine derivatives (e.g., compound 49 in ). Its acidity (pKa ~4.9) mimics carboxylic acids, making it critical for receptor interactions in ARBs .

- 4-Chlorophenyl Group: Present in the target compound and analogs like 3b () and 4p (). This group enhances stability and influences electronic properties compared to non-halogenated analogs.

- Propanamide Linker : Unique to the target compound, distinguishing it from ARBs (which use biphenyl-valine chains) and pyrazole carboxamides (e.g., compounds 3a–3e in ).

Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

- Melting Points: Chloro-substituted analogs (e.g., 3b) exhibit higher melting points (171–172°C) than non-halogenated derivatives (123–125°C for 3c), likely due to increased crystallinity from halogen interactions .

Pharmacological and Functional Comparisons

Angiotensin II Receptor Blockers (ARBs):

- Valsartan and Losartan : Utilize tetrazole as a carboxylate bioisostere, blocking angiotensin II binding. The target compound’s amide group may mimic this interaction but with altered pharmacokinetics due to the diphenylpropanamide chain .

- Candesartan : Features a benzimidazole-tetrazole structure, highlighting the versatility of tetrazole in scaffold design. The target compound’s simpler structure may ease synthesis but reduce selectivity .

Pyrazole-Tetrazole Hybrids ():

- Compounds 3a–3e show moderate yields (62–71%) and varied substituents but lack pharmacological data.

Nitramine Energetic Compounds ():

- Compound 49 is a nitramine-tetrazole hybrid used in explosives. The target compound lacks nitro groups, indicating divergent applications (pharmaceutical vs. energetic materials) .

Biologische Aktivität

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, a compound featuring a tetrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a tetrazole moiety linked to a diphenylpropanamide backbone. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by an amide coupling reaction to introduce the propanamide group. Common solvents for these reactions include dimethylformamide (DMF), often with the aid of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The tetrazole ring can mimic certain biological structures, allowing it to bind to enzyme active sites, thereby inhibiting their activity. This mechanism is crucial in its potential role as an anti-inflammatory agent.

- Cell Signaling Modulation : By interacting with cellular receptors, the compound may alter signaling pathways that are involved in disease processes .

Antimicrobial Properties

Tetrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. Studies indicate that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide demonstrates significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Activity

Research has shown that compounds with tetrazole rings can induce apoptosis in cancer cells. For instance, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Data Table: Biological Activities

Case Studies

- Antimicrobial Study : A study published in 2020 demonstrated that derivatives of tetrazoles, including N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

- Cancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V-positive cells upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole core via cyclization of nitriles with sodium azide under acidic conditions. Subsequent alkylation of the tetrazole nitrogen with a chloromethyl intermediate (e.g., 4-chlorobenzyl chloride) is performed in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. The final step involves coupling the tetrazole-containing intermediate with 3,3-diphenylpropanamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane. Strict temperature control (±2°C) and catalyst optimization (e.g., NaOH or acetic acid) are critical for maximizing yields (≥75%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles, distances, and stereochemistry. For non-crystalline samples, high-resolution NMR (¹H/¹³C) in deuterated DMSO or CDCl₃ can confirm proton environments, such as the deshielded methylene protons adjacent to the tetrazole ring (δ 4.8–5.2 ppm). Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 528.2) and isotopic patterns .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance at the amide bond formation site. To mitigate this:

- Replace DMF with tetrahydrofuran (THF) to reduce viscosity and improve reagent diffusion.

- Screen alternative coupling agents (e.g., HATU vs. EDC) to enhance activation efficiency.

- Introduce microwave-assisted synthesis (100–120°C, 10–15 min) to accelerate reaction kinetics .

Q. How should contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) be analyzed?

- Methodological Answer : Cross-study discrepancies may arise from:

- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Compound purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

- Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

Q. What strategies are recommended for designing pharmacological assays to evaluate its potential as a kinase inhibitor?

- Methodological Answer :

- Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR2).

- Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

- Perform kinetic analysis (IC₅₀, Kᵢ) at varying ATP concentrations to determine inhibition modality (competitive/uncompetitive) .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodological Answer :

- Conduct molecular docking (AutoDock Vina, Schrödinger Glide) using X-ray structures of target proteins (PDB ID: e.g., 1M17 for EGFR).

- Apply density functional theory (DFT) to calculate electrostatic potential maps of the tetrazole ring, identifying nucleophilic attack sites.

- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD ≤2.0 Å over 50 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.